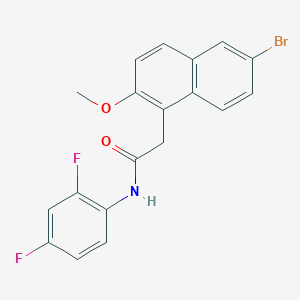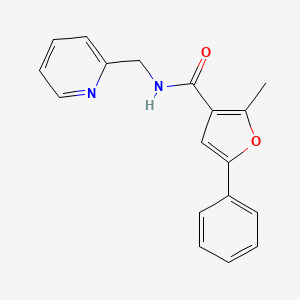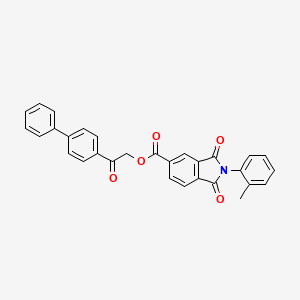![molecular formula C29H17N3O4 B5208425 1,3-dioxo-2-[4-(4-phenyl-2-quinazolinyl)phenyl]-5-isoindolinecarboxylic acid](/img/structure/B5208425.png)
1,3-dioxo-2-[4-(4-phenyl-2-quinazolinyl)phenyl]-5-isoindolinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-dioxo-2-[4-(4-phenyl-2-quinazolinyl)phenyl]-5-isoindolinecarboxylic acid, also known as PD 98059, is a potent and specific inhibitor of mitogen-activated protein kinase (MAPK) kinase (MEK) 1 and 2. MEK is a key component of the MAPK signaling pathway, which plays a critical role in regulating cell proliferation, differentiation, survival, and apoptosis. PD 98059 has been widely used in scientific research to investigate the function and regulation of the MAPK pathway, as well as its involvement in various physiological and pathological processes. Synthesis Method: PD 98059 can be synthesized by a multistep process involving the condensation of 2-nitrobenzaldehyde with 4-phenyl-2-quinazolineamine, followed by reduction, cyclization, and carboxylation steps. The final product is obtained as a white crystalline solid with a melting point of 265-267°C. Scientific Research Application: PD 98059 has been used extensively in scientific research to investigate the role of the MAPK pathway in various cellular processes, including cell proliferation, differentiation, apoptosis, and migration. It has also been used to study the regulation of gene expression, protein synthesis, and cytoskeletal dynamics. PD 98059 has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a therapeutic agent for cancer treatment. Mechanism of Action: PD 98059 specifically inhibits the activity of MEK1 and MEK2, which are upstream kinases that phosphorylate and activate extracellular signal-regulated kinase (ERK) 1 and 2. ERKs are key effectors of the MAPK pathway that regulate the activity of various transcription factors, leading to changes in gene expression and cellular behavior. By inhibiting MEK1 and MEK2, PD 98059 blocks the activation of ERKs and downstream signaling events, resulting in the inhibition of cell proliferation, survival, and migration. Biochemical and Physiological Effects: PD 98059 has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and experimental conditions. In general, PD 98059 inhibits cell proliferation and induces apoptosis in cancer cells, while promoting cell differentiation and survival in normal cells. PD 98059 has also been shown to inhibit angiogenesis, inflammation, and fibrosis, suggesting its potential as a therapeutic agent for various diseases. Advantages and Limitations for Lab Experiments: PD 98059 is a highly specific and potent inhibitor of MEK1 and MEK2, making it a valuable tool for investigating the function and regulation of the MAPK pathway. However, PD 98059 has some limitations in experimental use, including its relatively short half-life and potential toxicity at high concentrations. PD 98059 also has some off-target effects, such as inhibition of the activity of other kinases and transcription factors, which should be taken into consideration when interpreting experimental results. Future Directions: PD 98059 has been widely used in scientific research for over two decades, and its potential for therapeutic applications has been explored in various preclinical studies. However, there are still many unanswered questions regarding the regulation and function of the MAPK pathway, as well as the potential of PD 98059 and other MEK inhibitors as therapeutic agents. Some future directions for research include: - Investigating the role of the MAPK pathway in various diseases, such as cancer, cardiovascular disease, and neurodegenerative disorders. - Developing more potent and selective MEK inhibitors with improved pharmacokinetic properties and fewer off-target effects. - Identifying biomarkers of MEK inhibitor sensitivity and resistance, to guide patient selection and treatment strategies. - Exploring combination therapies with MEK inhibitors and other targeted agents, such as PI3K inhibitors, immune checkpoint inhibitors, and epigenetic modulators. - Developing new models and assays to study the MAPK pathway and MEK inhibitors in more physiologically relevant contexts, such as 3D cultures, organoids, and patient-derived xenografts.
属性
IUPAC Name |
1,3-dioxo-2-[4-(4-phenylquinazolin-2-yl)phenyl]isoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H17N3O4/c33-27-21-15-12-19(29(35)36)16-23(21)28(34)32(27)20-13-10-18(11-14-20)26-30-24-9-5-4-8-22(24)25(31-26)17-6-2-1-3-7-17/h1-16H,(H,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZUDOFRTGMEAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)N5C(=O)C6=C(C5=O)C=C(C=C6)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dioxo-2-[4-(4-phenylquinazolin-2-yl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-{[4-(aminosulfonyl)phenyl]amino}-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)propanamide hydrobromide](/img/structure/B5208342.png)

![2-{2-[4-(4-butoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5208356.png)
![2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5208361.png)
![2,2'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(N,N-dimethylacetamide)](/img/structure/B5208365.png)
![3-{[6-(benzylamino)-7-nitro-2,1,3-benzoxadiazol-4-yl]amino}phenol](/img/structure/B5208371.png)


![1-[5-(4-fluorophenoxy)pentyl]pyrrolidine](/img/structure/B5208399.png)
![1-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5208415.png)

![N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]-N-methylacetamide](/img/structure/B5208423.png)
![5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5208439.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5208441.png)